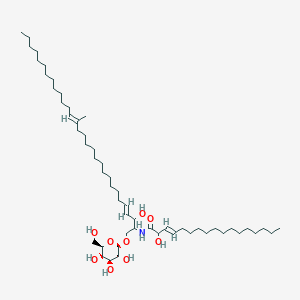

Asperiamide A

Description

Asperiamide A is a secondary metabolite produced by fungal species within the Aspergillus genus, notably Aspergillus flavus . flavus due to aflatoxin precursor production) . These metabolites are characterized by amide-functionalized structures, likely derived from polyketide or non-ribosomal peptide synthesis pathways.

Properties

Molecular Formula |

C54H101NO9 |

|---|---|

Molecular Weight |

908.4 g/mol |

IUPAC Name |

(E)-2-hydroxy-N-[(4E,17E)-3-hydroxy-17-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriaconta-4,17-dien-2-yl]heptadec-3-enamide |

InChI |

InChI=1S/C54H101NO9/c1-4-6-8-10-12-14-16-17-21-26-30-34-38-42-48(58)53(62)55-46(44-63-54-52(61)51(60)50(59)49(43-56)64-54)47(57)41-37-33-29-25-22-18-20-24-28-32-36-40-45(3)39-35-31-27-23-19-15-13-11-9-7-5-2/h37-39,41-42,46-52,54,56-61H,4-36,40,43-44H2,1-3H3,(H,55,62)/b41-37+,42-38+,45-39+/t46?,47?,48?,49-,50-,51+,52-,54-/m1/s1 |

InChI Key |

CRUUFOOREXOUNG-ZXKGMNATSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(/C=C/CCCCCCCCCCC/C(=C/CCCCCCCCCCCC)/C)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCC(=CCCCCCCCCCCCC)C)O)O |

Synonyms |

asperiamide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Asperiamide B and C

Asperiamide B and C are the closest structural analogs to Asperiamide A, sharing a core amide moiety. Key distinctions include:

- Biosynthetic Pathways : Asperiamide B and C are associated with the citric acid cycle-derived organic acids (e.g., oxalic, gluconic acid) in A. niger, suggesting a metabolic link between primary and secondary metabolism .

Table 1: Comparative Analysis of Asperiamides

| Property | This compound | Asperiamide B/C |

|---|---|---|

| Producing Species | Aspergillus flavus | Aspergillus niger |

| Structural Features | Amide-functionalized | Amide + polyketide |

| Bioactivity | Unknown | Linked to aflatoxin |

| Metabolic Context | Secondary metabolite | Citric acid cycle-derived |

Perspicamide A

Perspicamide A, a synthetic amide-based compound, shares functional similarities with this compound.

- Synthetic Accessibility: Perspicamide A is synthesized from economical precursors, enabling scalable production, whereas this compound’s natural sourcing limits yield .

- Bioactivity : Perspicamide A demonstrates potent antileishmanial effects (IC₅₀ < 5 μM), whereas this compound’s pharmacological profile remains uncharacterized .

Table 2: Functional Comparison with Perspicamide A

| Parameter | This compound | Perspicamide A |

|---|---|---|

| Source | Natural (fungal) | Synthetic |

| Target Activity | Undefined | Antileishmanial |

| Production Feasibility | Low (extraction) | High (chemical synthesis) |

Sulfonamide-Based Derivatives

Sulfonamide derivatives, though structurally distinct from this compound, share functional amide groups critical for bioactivity. For example:

- Structural Flexibility : Sulfonamides allow modular substitutions to enhance potency, whereas this compound’s rigid fungal-derived structure may limit derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.